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Compound of Interest

Compound Name: 3-Bromopyridazine

Cat. No.: B1282269

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromopyridazine is a halogenated pyridazine derivative that serves as a versatile building
block in organic synthesis, particularly in the development of novel pharmaceutical and
agrochemical compounds. Its unique chemical structure, featuring a reactive bromine atom on
the electron-deficient pyridazine ring, makes it an attractive starting material for a variety of
cross-coupling reactions and other functional group transformations. This guide provides a
comprehensive overview of the core properties, synthesis, and applications of 3-
Bromopyridazine, with a focus on its relevance to drug discovery and development.

Physicochemical and Spectral Data

A summary of the key physicochemical properties of 3-Bromopyridazine is presented in the
table below, offering a quick reference for researchers.
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Property Value Reference
CAS Number 88491-61-6 [1][2]
Molecular Formula C4HsBrN-2 [2][3]
Molecular Weight 158.98 g/mol [2][3]
Appearance White to o.ﬁ-white or pale e
yellow solid

Melting Point 70-75 °C [4]

Boiling Point ~270 °C at 760 mmHg [6]

Density ~1.7 g/cm3 [6]

Soluble in organic solvents
such as dimethyl sulfoxide

Solubility (DMSO) and [4][5]
dimethylformamide (DMF);

sparingly soluble in water.

While specific spectral data such as *H NMR, 13C NMR, IR, and mass spectra are not publicly
available in full, various suppliers indicate their availability upon request.[3][6][7][8][9][10] The
expected spectral characteristics are consistent with the compound's structure.

Synthesis and Reactivity
Experimental Protocol: Synthesis of 3-Bromopyridazine

A common laboratory-scale synthesis of 3-Bromopyridazine involves the bromination of a
pyridazine precursor. The following is a representative, detailed protocol:

Materials:
e 3-Hydroxypyridazine
e Phosphorus oxybromide (POBr3)

e Dichloromethane (DCM)
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Anhydrous sodium sulfate (Naz2S0a)

Silica gel

Heptane

Ethyl acetate

Ice water

2M Sodium hydroxide (NaOH) agueous solution

Procedure:

Under a dry atmosphere and with mechanical stirring, carefully heat phosphorus oxybromide
(158 g, 552 mmol) to 80 °C until it is completely molten.[1]

 In a single portion, add 3-hydroxypyridazine (30.5 g, 317 mmol) to the molten phosphorus
oxybromide. The reaction mixture will rapidly change color from orange to yellow and may
eventually form a black solid.[1]

 Increase the reaction temperature to 120 °C and maintain for 3 hours.[1]

 After the reaction is complete, cool the mixture to room temperature and then further cool in
an ice water bath.[1]

e Slowly and carefully add ice water (total 300 mL) to the reaction mixture. Control the rate of
addition to manage the exothermic reaction.[1]

e While stirring, some solids may remain undissolved. Add 2M aqueous sodium hydroxide
solution (180 mL) and continue stirring for 45 minutes until all solids have dissolved.[1]

» Extract the aqueous solution with dichloromethane (5 x 250 mL).[1]

o Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under
reduced pressure to obtain the crude product as a gray/brown solid.[1]
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» Purify the crude product by silica gel column chromatography using a 1:1 mixture of heptane

and ethyl acetate as the eluent.[1]

o Combine the fractions containing the desired product and concentrate under vacuum to yield
3-Bromopyridazine as a green/gray solid. A typical yield is around 69%.[1]

o Confirm the purity of the final product using techniques such as GC-MS.[1]

Synthesis Workflow Diagram
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Synthesis of 3-Bromopyridazine
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Caption: A flowchart illustrating the key steps in the synthesis of 3-Bromopyridazine.
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Key Chemical Reactions: The Suzuki-Miyaura
Cross-Coupling

3-Bromopyridazine is an excellent substrate for palladium-catalyzed cross-coupling reactions,
such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon
bonds and is widely used in the synthesis of biaryl and hetero-biaryl compounds, which are
common motifs in biologically active molecules.[4][5][11][12]

Experimental Protocol: Suzuki-Miyaura Coupling of 3-
Bromopyridazine with an Arylboronic Acid

The following is a general, representative protocol for the Suzuki-Miyaura coupling of 3-
Bromopyridazine.

Materials:

3-Bromopyridazine

» Arylboronic acid (e.g., phenylboronic acid)

o Palladium catalyst (e.g., Pd(PPhs)4 or Pdz(dba)s with a suitable ligand)

o Base (e.g., KsPOa4, K2COs3, or Cs2C03)

e Solvent system (e.g., 1,4-dioxane/water, toluene, or DMF)

o Ethyl acetate

o Water

e Brine

e Anhydrous sodium sulfate or magnesium sulfate

Silica gel

Procedure:
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e To an oven-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 3-
Bromopyridazine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base
(2.0-3.0 equiv.).[7][11]

e Add the palladium catalyst (e.g., 1.5-5 mol%) and, if necessary, the appropriate ligand.[11]
e Add the degassed solvent system.[11]

e Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as
monitored by TLC or LC-MS. Reaction times can vary from a few hours to overnight.[7][11]
[12]

e Upon completion, cool the reaction to room temperature.[7][11]
 Dilute the mixture with ethyl acetate and wash with water and then brine.[7][11]

e Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and
concentrate under reduced pressure.[7][11]

» Purify the crude product by flash column chromatography on silica gel using an appropriate
eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 3-
arylpyridazine.[7][11]

e Characterize the final product using NMR, mass spectrometry, and other relevant analytical
techniques.[7]

Suzuki-Miyaura Coupling Workflow Diagram
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Suzuki-Miyaura Coupling Workflow
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Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling of 3-Bromopyridazine.

Applications in Drug Discovery and Development

The pyridazine scaffold is a privileged structure in medicinal chemistry, with derivatives
exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-
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inflammatory properties.[6][13][14][15][16][17] 3-Bromopyridazine serves as a key
intermediate in the synthesis of these pharmacologically active molecules.

Pyridazine Derivatives as Kinase Inhibitors in Oncology

A significant area of research focuses on the development of pyridazine-containing compounds
as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways
often dysregulated in cancer.

o EGFR Inhibitors: The epidermal growth factor receptor (EGFR) is a well-established target in
oncology.[9][10][18] Small molecule tyrosine kinase inhibitors (TKIs) that target the
intracellular domain of EGFR are used to treat various cancers. The pyridazine scaffold can
be incorporated into novel EGFR inhibitors to potentially overcome resistance to existing
therapies.[19][20]

o PI3K/Akt/mTOR Pathway Inhibitors: The phosphoinositide 3-kinase (PI3K)/Akt/mammalian
target of rapamycin (mMTOR) signaling pathway is a critical regulator of cell growth,
proliferation, and survival, and its hyperactivation is a common feature of many cancers.[21]
[22][23][24][25][26][27][28][29][30] Pyridazine derivatives have been designed and
synthesized as inhibitors of key components of this pathway, such as PI3Ka and mTOR.[21]
[30]

EGFR Signaling Pathway and Inhibition Diagram
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Caption: A simplified diagram showing the EGFR signaling pathway and the point of inhibition
by a pyridazine-based inhibitor.
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PI3K/Akt/mTOR Signaling Pathway and Inhibition Diagram

Simplified PI3SK/Akt/mTOR Signaling Pathway and Inhibition
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Caption: A simplified diagram of the PI3K/Akt/mTOR pathway, indicating inhibition points for
pyridazine-based compounds.

Safety and Handling
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3-Bromopyridazine is classified as harmful if swallowed, in contact with skin, or if inhaled. It
can cause skin and serious eye irritation.[28] Appropriate personal protective equipment (PPE),
including gloves, safety glasses, and a lab coat, should be worn when handling this compound.
Work should be conducted in a well-ventilated fume hood. Store in a cool, dry, and well-
ventilated area away from incompatible materials.[5]

Conclusion

3-Bromopyridazine is a valuable and versatile chemical intermediate with significant
applications in the synthesis of complex organic molecules. Its utility in palladium-catalyzed
cross-coupling reactions makes it a key building block for the creation of novel pyridazine
derivatives with a wide range of potential pharmacological activities. For researchers and
professionals in drug discovery and development, a thorough understanding of the properties,
synthesis, and reactivity of 3-Bromopyridazine is essential for the design and synthesis of
next-generation therapeutics, particularly in the field of oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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